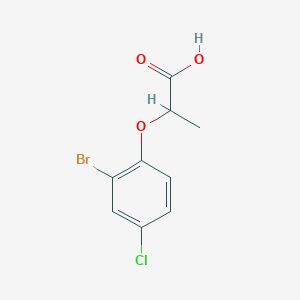

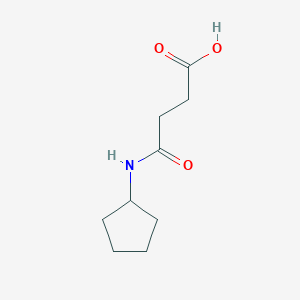

4-(Cyclopentylamino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of multiple bonds and the incorporation of various functional groups. In the context of synthesizing a compound like 4-(Cyclopentylamino)-4-oxobutanoic acid, the [2 + 2 + 1] carboannulation process described in the first paper could be relevant. This process involves C-C/N-O bond cleavage and C-H functionalization, which could potentially be applied to the synthesis of the cyclopentylamino group in the target molecule .

Molecular Structure Analysis

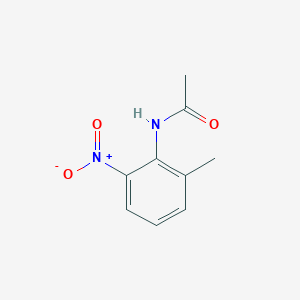

The molecular structure of 4-(Cyclopentylamino)-4-oxobutanoic acid would likely feature a cyclopentyl ring attached to an amino group, with the oxobutanoic acid moiety providing a carboxylic acid functional group. The fourth paper discusses the growth and characterization of a semi-organometallic nonlinear optical crystal with a somewhat related structure, which includes an aminophenyl group and a 4-oxobutanoic acid moiety . Insights from this paper could be used to infer aspects of the molecular structure and behavior of 4-(Cyclopentylamino)-4-oxobutanoic acid.

Chemical Reactions Analysis

The papers provided do not directly discuss reactions specific to 4-(Cyclopentylamino)-4-oxobutanoic acid, but they do mention reactions involving cyclobutanol and its derivatives. For example, the second paper discusses the chromic acid cooxidation of cyclobutanol and oxalic acid, which leads to the formation of cyclobutanone . Although this reaction does not directly pertain to the target molecule, the principles of oxidation could be relevant when considering the chemical reactivity of the cyclopentylamino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Cyclopentylamino)-4-oxobutanoic acid can be inferred from related compounds. The third paper describes a ring expansion of cyclobutanol to 4-tetralones , which could provide insights into the ring strain and stability of the cyclopentyl ring in the target molecule. The fourth paper provides detailed characterization techniques, such as FT-IR spectroscopy, UV-Vis spectra, NMR, and thermal analysis, which could be applied to determine the physical and chemical properties of 4-(Cyclopentylamino)-4-oxobutanoic acid .

Applications De Recherche Scientifique

-

- Application: This is a type of carbon-carbon bond forming reaction. It’s widely used due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Method: The process involves the use of a variety of boron reagents, with properties tailored for application under specific Suzuki–Miyaura coupling conditions .

- Results: This method has been used in the synthesis of various pharmaceuticals. For example, more than 1000 tonnes per year of certain compounds are manufactured using this method, with the arylboronic acid/aryl chloride coupling as a key step .

-

Synthesis of Biologically and Pharmaceutically Active Quinoline

- Application: Quinoline is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry. It plays a major role in drug discovery .

- Method: A wide range of synthesis protocols have been reported for the construction of quinoline, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

- Results: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized using these methods .

-

Direct Amidation of Unprotected Amino Acids

- Application: This process is used for the direct amidation of unprotected amino acids .

- Method: The procedure involves the use of n-propylamine as the amine so the products could be purified via a simple solid-phase work-up and subsequent evaporation of the volatile materials .

- Results: The direct amidation products derived from alanine and other amino acids have been synthesized using this method .

Propriétés

IUPAC Name |

4-(cyclopentylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSFUWCFOMRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364142 |

Source

|

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylamino)-4-oxobutanoic acid | |

CAS RN |

541537-57-9 |

Source

|

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)